molecular formula C28H28ClN3O2 B11407244 4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11407244
M. Wt: 474.0 g/mol
InChI Key: CJRNTMQMYVQXQS-UHFFFAOYSA-N
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Description

4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a chlorophenoxypropyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the chlorophenoxypropyl group, and the final coupling with the pyrrolidinone moiety. Common synthetic routes may involve:

    Formation of Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Chlorophenoxypropyl Group: This step often involves nucleophilic substitution reactions where a chlorophenoxypropyl halide reacts with the benzodiazole intermediate.

    Coupling with Pyrrolidinone Moiety: The final step may involve the use of coupling agents such as EDCI or DCC to link the benzodiazole intermediate with the pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenoxy and benzodiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its properties may be useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The chlorophenoxypropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)-2-pyrrolidinone
  • 2-(1-(3-(4-Methoxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

4-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-2-20-10-3-6-13-24(20)32-19-21(18-27(32)33)28-30-23-12-5-7-14-25(23)31(28)16-9-17-34-26-15-8-4-11-22(26)29/h3-8,10-15,21H,2,9,16-19H2,1H3

InChI Key

CJRNTMQMYVQXQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5Cl

Origin of Product

United States

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